

Technical Deep Dive: Spectroscopic Characterization of Fraxiresinol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Fraxiresinol*

Cat. No.: *B13069351*

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Executive Summary & Chemical Identity

Fraxiresinol (often synonymous with or a stereoisomer of 1-hydroxypinoresinol) is a bioactive lignan belonging to the furofuran class. It is predominantly isolated from *Fraxinus* species (e.g., *F. excelsior*, *F. mandshurica*) and exhibits significant anti-inflammatory and antioxidant properties.

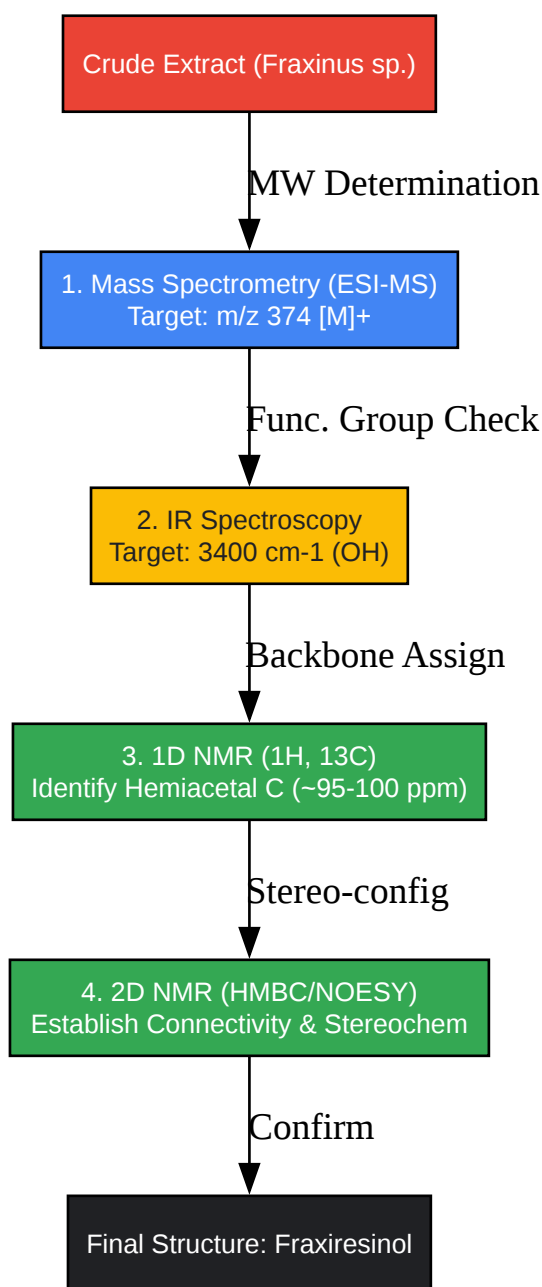
From a spectroscopic standpoint, **Fraxiresinol** is defined by its 3,7-dioxabicyclo[3.3.0]octane core.^[1] The critical structural differentiator from its parent compound, pinoresinol, is the presence of a tertiary hydroxyl group at the benzylic bridgehead position (C-1 by IUPAC or C-7 by lignan numbering). This hemiacetal functionality dramatically alters the NMR profile and fragmentation behavior compared to non-hydroxylated lignans.

Feature	Specification
Chemical Name	(+)-1-Hydroxypinoresinol
Molecular Formula	
Molecular Weight	374.39 g/mol
Class	Furofuran Lignan (7,9':7',9-diepoxy lignan)
Key Moiety	Hemiacetal bridgehead (C-1/C-7)

Structural Elucidation Strategy

The characterization of **Fraxiresinol** requires a logic-gated approach. The presence of the hemiacetal group creates specific spectral anomalies that must be validated to distinguish it from epimers (e.g., 1-epi-hydroxypinoresinol) or glycosides.

logical-workflow



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Figure 1: Step-wise spectroscopic workflow for the identification of **Fraxiresinol**.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first checkpoint for molecular weight and fragmentation patterns characteristic of furofuran lignans.

Ionization & Molecular Ion^{[3][4][5][6][7][8]}

- ESI-MS (Positive Mode): typically yields the sodium adduct

at

397.

- ESI-MS (Negative Mode): yields the deprotonated molecular ion

at

373.

- High-Resolution MS (HR-MS): Required to confirm the elemental composition

Fragmentation Pathways (MS/MS)

The fragmentation of **Fraxiresinol** is dominated by the instability of the hemiacetal ring and the loss of water.

- Loss of Water (

): The tertiary hydroxyl group at C-1 is labile. A neutral loss of 18 Da (

374

356) is a primary diagnostic event.

- Furan Ring Cleavage: Subsequent fragmentation involves the rupture of the furofuran skeleton, often generating fragments corresponding to the guaiacyl (methoxy-phenol) moieties (

137 or 151).

Infrared Spectroscopy (IR)

IR data is supportive but not definitive.^[2] It confirms the oxygenation pattern.^[3]

- Hydroxyl Group (-OH): A broad, intense band at 3350–3450 cm⁻¹. This accounts for both the phenolic hydroxyls and the aliphatic bridgehead hydroxyl.
- Aromatic Ring: Sharp bands at 1600, 1515, and 1450 cm⁻¹ characteristic of the guaiacyl rings.
- Ether Linkages (C-O-C): Strong absorptions at 1030–1260 cm⁻¹, corresponding to the methoxy groups and the cyclic ether backbone.

Nuclear Magnetic Resonance (NMR)

This is the definitive method for identification. The data below assumes a solvent of CD

OD or CDCl₃

. Note that chemical shifts may vary slightly (0.5 ppm) depending on concentration and solvent.

H NMR (Proton)

The key distinction from pinoresinol is the loss of symmetry. Pinoresinol has a vertical axis of symmetry; **Fraxiresinol** does not, due to the C-1 hydroxylation.

Position (Lignan Numbering)	(ppm)	Multiplicity	Interpretation
Ar-H (2, 2')	6.95 - 7.05	d, Hz	Aromatic meta protons
Ar-H (5, 5')	6.75 - 6.80	d, Hz	Aromatic ortho protons
Ar-H (6, 6')	6.80 - 6.90	dd	Aromatic para protons
H-7 (Bridgehead)	Absent	-	Replaced by -OH
H-7' (Benzylic)	4.70 - 4.80	d, Hz	Benzylic ether proton
H-8 (Bridge)	3.10 - 3.20	m	Methine bridge
H-8' (Bridge)	2.50 - 2.80	m	Methine bridge
H-9 / 9'	3.80 - 4.20	m (complex)	Methylene ether protons
-OCH	3.85 - 3.88	s (6H)	Methoxy groups

C NMR (Carbon)

The diagnostic signal is the quaternary carbon at ~95-100 ppm. In unsubstituted pinoresinol, this position (C-7) appears as a methine at ~85 ppm. The downfield shift confirms the hemiacetal.

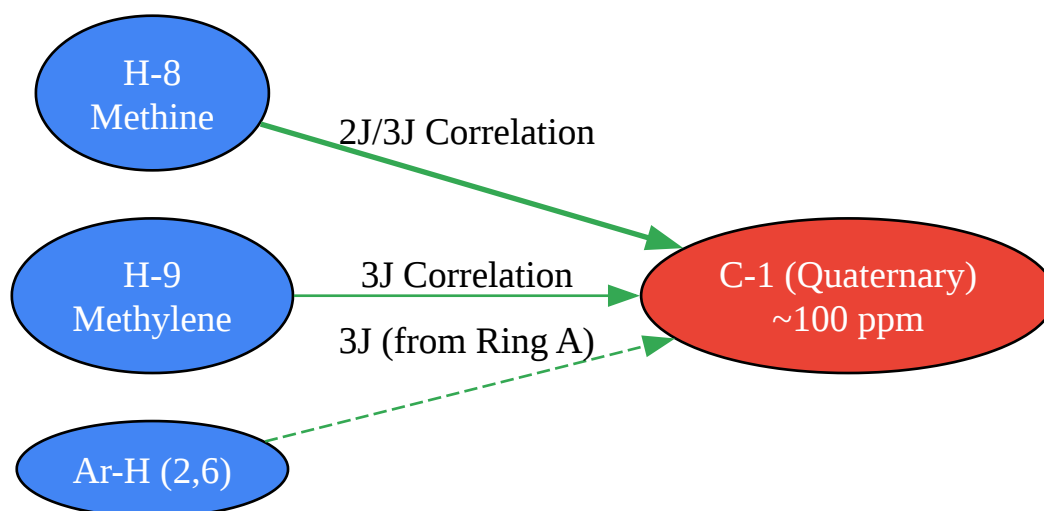
Position	(ppm)	Type	Notes
C-1 (or C-7)	95.0 - 102.0	C-O (Quat)	Hemiacetal (Diagnostic)
C-7'	84.0 - 86.0	CH	Benzylic ether
C-8	58.0 - 60.0	CH	Bridge methine
C-8'	50.0 - 54.0	CH	Bridge methine
C-9	70.0 - 72.0	CH	Ether methylene
C-9'	68.0 - 70.0	CH	Ether methylene
Ar-C (O-substituted)	145.0 - 148.0	C	C-3, C-3', C-4, C-4'
-OCH	56.0	CH	Methoxy

2D NMR Correlations (HMBC & NOESY)

To confirm the stereochemistry (relative configuration of the OH group):

- HMBC: Look for correlations from the hydroxyl proton (if visible in DMSO-d6) or H-8 to the quaternary C-1 (C-7).
- NOESY: Crucial for distinguishing **Fraxiresinol** from its epimer.
 - **Fraxiresinol**: Typically shows NOE correlations indicative of a cis-fused ring system or specific H-8/H-8' relationships that match the (+)-1-hydroxypinoresinol configuration.
 - Logic: If H-7' correlates strongly with H-9' but not H-9, it helps establish the pucker of the furofuran rings.

Diagram: HMBC Connectivity Logic



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Figure 2: Key HMBC correlations confirming the position of the quaternary hemiacetal carbon.

Experimental Protocol: Isolation & Analysis

To ensure reproducibility, the following protocol is recommended for extracting **Fraxiresinol** from Fraxinus bark or leaves.

- Extraction:
 - Macerate dried Fraxinus bark (1 kg) in 70% Ethanol (5 L) for 72 hours at room temperature.
 - Filter and concentrate under reduced pressure (C) to obtain the crude extract.
- Partitioning:
 - Suspend crude extract in water.
 - Partition sequentially with n-hexane (remove lipids), EtOAc (target fraction), and n-butanol.
 - Collect the Ethyl Acetate (EtOAc) fraction.

- Purification (Chromatography):
 - Stationary Phase: Silica gel 60 (230-400 mesh).
 - Mobile Phase: Gradient of CHCl₃:MeOH (starting 100:0 to 90:10).
 - TLC Monitoring: Use Vanillin-H₂SO₄ reagent. **Fraxiresinol** typically stains pink/purple upon heating.
- Final Polish (HPLC):
 - Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 μm).
 - Solvent: Acetonitrile/Water (gradient).
 - Detection: UV at 280 nm.[4]

References

- Phytochemistry of Fraxinus: Kostova, I., & Iossifova, T. (2007).[5] Chemical components of Fraxinus species. *Fitoterapia*, 78(2), 85-106. [Link](#)
- Lignan NMR Data: Tsukamoto, H., Hisada, S., & Nishibe, S. (1984). Lignans from bark of *Fraxinus mandshurica* var. *japonica* and *F. japonica*. *Chemical and Pharmaceutical Bulletin*, 32(11), 4482-4489. [Link](#)
- Structural Elucidation: Cuong, T. D., et al. (2009). Inhibitors of nitric oxide production from the bark of *Fraxinus rhynchophylla*. *Archives of Pharmacal Research*, 32, 1163–1169. [Link](#)

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